APT (radioprotective)

Description

Significance of Investigating Chemical Radioprotective Agents in Biological Systems

The study of chemical agents capable of mitigating the harmful effects of ionizing radiation on living organisms is a critical field of research. With the increasing use of radiation in medical therapies, industrial applications, and the potential for accidental exposure, the development of effective radioprotective compounds is of paramount importance. nih.gove-roj.org Ionizing radiation can cause significant damage to biological systems by directly interacting with vital cellular components like DNA or indirectly through the radiolysis of water, which generates highly reactive free radicals. mdpi.combarc.gov.in These interactions can lead to cell death, tissue damage, and long-term health consequences. barc.gov.in Chemical radioprotectors are substances that, when administered before radiation exposure, can reduce these detrimental effects. e-roj.orgnih.gov The investigation into these agents aims to safeguard healthy tissues during radiotherapy, protect individuals in radiological emergencies, and deepen our understanding of the fundamental mechanisms of radiation damage. nih.govmdpi.com

Overview of the Aminothiol (B82208) Class within Radiation Biology Research

Among the various classes of chemical compounds investigated for their radioprotective properties, the aminothiols have been a major focus of research. nih.govnih.gov These organic compounds are characterized by the presence of both an amino group (-NH2) and a thiol group (-SH) within their molecular structure. nih.gov The aminothiol backbone, often an alkyl chain, allows for specific spatial arrangements of these functional groups, which is crucial for their protective activity. luc.edu The thiol group is a key player in their mechanism of action, primarily through its ability to scavenge free radicals and donate a hydrogen atom to repair damaged biomolecules. mdpi.comnih.gov The amino group, being basic, can become protonated, carrying a positive charge that facilitates interaction with negatively charged molecules like DNA. nih.govnih.gov This targeted action helps to shield these critical cellular components from radiation-induced damage. scielo.br

Historical Context of Aminothiol Research in the Study of Radiation Response

The exploration of chemical radioprotection dates back to the mid-20th century. Early studies revealed that certain sulfur-containing compounds could offer protection against the lethal effects of X-rays. researchgate.net In 1949, the discovery that cysteine, a naturally occurring amino acid containing a thiol group, could protect rats from radiation marked a significant milestone. researchgate.net This finding spurred a wave of research into related compounds, leading to the synthesis and evaluation of numerous aminothiols. researchgate.net A pivotal moment in this research was the work of Bacq and his colleagues, who in 1951, demonstrated the protective effects of cysteamine (B1669678) (β-mercaptoethylamine). researchgate.net This led to a systematic investigation of the structure-activity relationships within the aminothiol class, revealing that the distance between the amino and thiol groups was a critical determinant of protective efficacy. luc.edu These foundational studies established aminothiols as one of the most promising classes of radioprotective agents and laid the groundwork for decades of subsequent research. e-roj.orgresearchgate.net

Identification of 3-Mercaptopropyl-isothiouronium (APT) as a Subject of Radioprotective Investigation

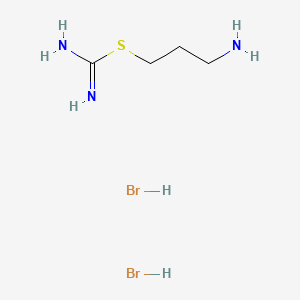

In the ongoing search for more effective and less toxic radioprotectors, researchers began to explore derivatives and related structures of the early aminothiols. This led to the investigation of isothiouronium compounds. luc.edu Doherty and Burnett presented evidence that S,2-aminoethylisothiouronium bromide hydrobromide (AET) and S,3-aminopropylisothiouronium bromide hydrobromide (APT) were more effective radioprotectors than mercaptoethylamine (MEA). luc.edu The isothiouronium structure was seen as a "pro-drug" form, which could be converted to the active thiol form within the biological system. luc.edu The study of S,3-aminopropylisothiouronium, commonly referred to as APT, emerged from the systematic evaluation of structure-activity relationships, where the separation of the functional groups by a three-carbon chain was found to be highly effective. luc.edu Further research into isothiourea derivatives has continued, with studies exploring their mechanisms of action, which may include the inhibition of nitric oxide synthase, leading to circulatory hypoxia. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-aminopropyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3S.2BrH/c5-2-1-3-8-4(6)7;;/h1-3,5H2,(H3,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTDFRNUVWFUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7320-57-2 (Parent) | |

| Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

295.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7072-40-4 | |

| Record name | Pseudourea, 2-(3-aminopropyl)-2-thio-, dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007072404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular and Cellular Mechanisms of Apt Mediated Radioprotection

Direct Free Radical Scavenging Capabilities of APT

Ionizing radiation's damaging effects on biological systems are largely mediated by the radiolysis of water, which constitutes about 80% of a cell's mass. nih.gov This process generates a cascade of highly reactive molecules known as reactive oxygen species (ROS) and other free radicals. nih.govresearchgate.netwikipedia.org APT, an aminothiol (B82208) compound, exhibits its radioprotective properties in part through its ability to directly neutralize these harmful species. nih.gov

Interactions with Primary Reactive Oxygen Species (ROS) and Free Radicals Generated by Radiolysis

The radiolysis of water produces several key reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). nih.govmdpi.com The hydroxyl radical is a particularly potent oxidizing agent that can indiscriminately damage essential cellular components like DNA, proteins, and lipids. researchgate.netmdpi.com Sulfhydryl compounds, such as APT, are effective scavengers of these radicals. mdpi.comnih.gov The thiol group (-SH) in APT can readily react with and neutralize these damaging radicals, preventing them from interacting with critical cellular targets. mdpi.com

The primary reactive species generated from the radiolysis of water are outlined in the table below.

| Reactive Species | Symbol | Role in Radiation Damage |

| Hydroxyl Radical | •OH | A highly reactive oxidant that can damage most cellular macromolecules. researchgate.netmdpi.com |

| Hydrated Electron | e-aq | A powerful reducing agent that can react with various cellular molecules. nih.govmdpi.com |

| Hydrogen Atom | H• | A reactive radical that can participate in damaging chemical reactions. nih.govmdpi.com |

| Hydrogen Peroxide | H2O2 | A more stable ROS that can be converted to the highly reactive hydroxyl radical. nih.govmdpi.com |

| Superoxide (B77818) Radical | O2•− | A precursor to other more potent ROS. researchgate.netmdpi.com |

Hydrogen Atom Donation for Chemical Repair of Radiation-Induced Molecular Lesions

Beyond simply scavenging free radicals, APT can also participate in the chemical repair of molecules that have already been damaged by radiation. mdpi.com When a free radical, such as a hydroxyl radical, attacks a biological molecule (e.g., DNA), it can abstract a hydrogen atom, leaving the biological molecule as a radical itself (R•). This damaged molecule is often unstable and can undergo further reactions leading to permanent damage.

APT, through its sulfhydryl group, can donate a hydrogen atom to this damaged molecule, thereby chemically restoring it to its original, non-radical state. mdpi.comnih.gov This process, known as hydrogen donation, is a critical mechanism of radioprotection. scielo.br The resulting APT radical (RS•) is relatively stable and less reactive than the initial radical on the biological target.

Modulation of Endogenous Cellular Antioxidant Systems by APT

In addition to its direct actions, APT can also bolster the cell's own defense mechanisms against oxidative stress. Cells possess a sophisticated network of antioxidant systems to manage ROS produced during normal metabolism and in response to stressors like radiation. mdpi.comnih.gov

Influence on the Activity of Enzymatic Antioxidant Defenses (e.g., Superoxide Dismutase, Catalase)

The primary functions of key antioxidant enzymes are summarized in the table below.

| Enzyme | Abbreviation | Function |

| Superoxide Dismutase | SOD | Converts superoxide radicals to hydrogen peroxide and oxygen. mdpi.comoatext.com |

| Catalase | CAT | Decomposes hydrogen peroxide into water and oxygen. oatext.comnih.gov |

| Glutathione (B108866) Peroxidase | GPx | Reduces hydrogen peroxide and lipid hydroperoxides using glutathione. nih.govoatext.com |

APT's Influence on Cellular Oxygen Dynamics and Radiosensitivity

The presence of molecular oxygen at the time of irradiation significantly enhances the biological effects of radiation, a phenomenon known as the "oxygen effect." nih.govnih.gov Hypoxic (low oxygen) cells are considerably more resistant to radiation than well-oxygenated cells. researchgate.netiaea.org This is because oxygen can react with radiation-induced radicals on target molecules, such as DNA, "fixing" the damage and making it permanent and irreparable. nih.gov

Some sulfhydryl-containing radioprotectors can induce tissue hypoxia by various mechanisms, including increasing oxygen consumption. mdpi.comnih.gov By reducing the amount of available oxygen in the cell, these compounds can diminish the oxygen enhancement effect, thereby making the cells more radioresistant. This modulation of cellular oxygen dynamics is another important facet of the radioprotective action of compounds like APT.

Induction of Cellular Hypoxia and Attenuation of the Oxygen Effect

APT has been investigated for its potential to induce a state of temporary, localized hypoxia (low oxygen) in healthy tissues. This is significant because the damaging effects of ionizing radiation are amplified in the presence of oxygen, a phenomenon known as the "oxygen effect." By reducing the oxygen concentration in normal cells at the time of radiation exposure, APT could potentially lessen the extent of radiation-induced damage.

Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is activated not only by low oxygen conditions but also by irradiation. frontiersin.org The activation of HIF-1α can lead to the expression of downstream proteins that may contribute to radioresistance. frontiersin.org While the direct induction of hypoxia by APT is a proposed mechanism, some studies suggest that physiologic alterations like hypoxia are an unlikely primary mechanism for its radioprotective effects. medicaljournalssweden.se

Impact on Mitochondrial Respiration and Redox State

Mitochondria, the powerhouses of the cell, are central to cellular metabolism and are a primary source of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components. nih.gov The process of cellular respiration within mitochondria involves a series of redox reactions. nih.gov The balance between ROS production and elimination is crucial for maintaining the cellular redox state. nih.gov

APT's influence on mitochondrial function is a key area of investigation. It is proposed that APT can modulate mitochondrial respiration, the process by which cells generate most of their ATP. mdpi.comuva.es This modulation can, in turn, affect the mitochondrial redox state, which is the balance between oxidizing and reducing equivalents within the mitochondria. nih.govmdpi.comuva.es An altered redox state can influence a variety of cellular processes, including signaling pathways and the cellular response to stress. nih.gov By influencing mitochondrial respiration and the subsequent redox environment, APT may help to mitigate the oxidative stress induced by ionizing radiation. mdpi.com

Table 1: Effects of APT on Cellular Oxygen and Mitochondrial Function

| Mechanism | Effect | Reference |

|---|---|---|

| Cellular Hypoxia | May reduce oxygen concentration in tissues, potentially lessening the oxygen-dependent effects of radiation. | frontiersin.orgmedicaljournalssweden.se |

| Mitochondrial Respiration | Modulates the process of ATP generation in mitochondria. | mdpi.comuva.es |

| Mitochondrial Redox State | Influences the balance of oxidizing and reducing agents within the mitochondria, potentially mitigating oxidative stress. | nih.govmdpi.com |

Protection and Repair Mechanisms Governing Deoxyribonucleic Acid (DNA) Integrity

Direct Protection of DNA from Radical Attack and Oxidative Damage

Ionizing radiation can directly damage DNA or, more commonly, indirectly damage it by generating free radicals, particularly hydroxyl radicals from the radiolysis of water. nih.govnih.gov These radicals can attack DNA, leading to base damage and strand breaks. nih.govmdpi.comms-editions.cl Radioprotective agents can work by scavenging these free radicals before they have a chance to interact with and damage DNA. nih.govnih.govupatras.gr

APT is believed to exert a direct protective effect on DNA by scavenging these harmful radicals. mdpi.com This action helps to preserve the structural integrity of DNA in the face of radiation exposure. mdpi.com The ability of a compound to protect DNA from radiation-induced damage is a critical aspect of its radioprotective potential. mdpi.comresearchgate.net

Molecular Interactions with DNA Helix Conformation and Accessibility to Radicals

The three-dimensional structure of the DNA double helix can influence its susceptibility to damage. nih.govresearchgate.net The way a molecule interacts with DNA can alter its conformation and potentially shield it from radical attack. nih.gov Some molecules can bind to the grooves of the DNA helix or intercalate between base pairs, which can stabilize the DNA structure and limit the access of damaging radicals. researchgate.netacs.org

It is proposed that APT may interact with the DNA helix, potentially altering its conformation in a way that makes it less accessible to damaging free radicals. nih.gov By binding to DNA, either through electrostatic interactions or by fitting into its grooves, APT could provide a physical barrier against radical attack. researchgate.netnih.gov This stabilization of the DNA structure is a potential mechanism for its radioprotective effects. researchgate.net

Modulation of DNA Strand Break Repair Pathways

Cells possess sophisticated DNA repair mechanisms to fix damage, including single-strand breaks (SSBs) and the more lethal double-strand breaks (DSBs). eur.nlfrontiersin.orgresearchgate.net Key pathways involved in repairing DSBs include homologous recombination (HR) and non-homologous end joining (NHEJ). eur.nlfrontiersin.orgresearchgate.net The efficiency of these repair pathways is crucial for cell survival after radiation exposure.

Some radioprotective compounds can enhance the cell's natural DNA repair capabilities. researchgate.netnih.gov It is hypothesized that APT may modulate these DNA repair pathways, potentially by facilitating the repair of strand breaks. nih.govnih.gov By promoting more efficient and accurate repair of DNA lesions, APT could help to maintain genomic stability and improve cell survival following irradiation. The modulation of DNA repair activity is another important facet of its radioprotective action. nih.gov

Table 2: DNA Protection and Repair Mechanisms of APT

| Mechanism | Description | Reference |

|---|---|---|

| Direct Radical Scavenging | Neutralizes free radicals generated by radiation, preventing them from damaging DNA. | nih.govnih.govmdpi.comms-editions.clupatras.gr |

| DNA Helix Interaction | Binds to the DNA molecule, potentially altering its conformation and shielding it from radical attack. | nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.gov |

| Modulation of DNA Repair | May enhance the cell's natural ability to repair DNA strand breaks. | researchgate.netnih.goveur.nlfrontiersin.orgresearchgate.netnih.govnih.gov |

Stabilization of Critical Cellular Macromolecules Beyond DNA

Effects on Protein Structure and Functional Resilience Post-Irradiation

Ionizing radiation can cause significant damage to proteins through oxidation, leading to loss of function and cellular disruption. Aminothiols play a crucial role in maintaining protein integrity. Studies on the active metabolite of Amifostine (B1664874), WR-1065, which shares structural and functional similarities with APT, have shown that these compounds can selectively denature nonhistone nuclear proteins. allenpress.com This interaction can modulate the activity of key enzymes involved in DNA synthesis and repair. allenpress.com For instance, WR-1065 has been found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and organization. allenpress.comiaea.org This modulation of enzyme activity is a key aspect of its protective mechanism. Furthermore, at high concentrations, this protein denaturation may also contribute to the compound's toxicity. allenpress.com

The protective effect extends to preventing the degradation of proteins essential for cellular function. Research on aminothiol compounds demonstrates that they can preserve the levels of critical proteins post-irradiation. researchgate.net For example, the aminothiol GL2011 was shown to modulate the levels of proteins involved in mitigating oxidative stress-mediated cell damage, such as peroxiredoxin-5 and Mn-superoxide dismutase 2 (SOD2). researchgate.net This preservation of protein structure and function is vital for cellular recovery and survival following radiation exposure. It is suggested that the protection of proteins is due to the donation of a hydrogen atom by the radioprotector, which neutralizes damaging free radicals. ijrr.com

Preservation of Cellular Membrane Integrity and Lipid Peroxidation Mitigation

Cellular membranes are primary targets of radiation-induced damage, primarily through a process called lipid peroxidation. This chain reaction, initiated by reactive oxygen species (ROS), can compromise membrane integrity, leading to cellular dysfunction and death. Aminothiols are effective inhibitors of this process. ispub.comscispace.com

Studies have demonstrated that treatment with aminothiol compounds significantly reduces the levels of lipid peroxidation that are typically elevated after radiation exposure. researchgate.netresearchgate.net This reduction in lipid peroxidation helps to maintain the structural and functional integrity of cellular membranes. The mechanism behind this is believed to be the scavenging of free radicals by the aminothiol, which breaks the chain of lipid peroxidation. scispace.com By preventing damage to membrane lipids, these compounds ensure that cellular and organelle membranes remain intact, which is essential for maintaining cellular homeostasis and preventing the leakage of cellular contents.

APT's Role in Signal Transduction and Gene Expression Modulation

Beyond direct molecular protection, APT and related compounds exert significant influence over the cell's own defense and repair systems by modulating key signaling pathways and altering gene expression profiles.

Impact on Intracellular Signaling Pathways Associated with Radiation Response (e.g., Nrf2 Pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. nih.govnih.gov

Regulation of Gene Expression Profiles Related to Cellular Radiosensitivity and Protective Responses

The sensitivity of a cell to radiation is determined by a complex interplay of genes involved in DNA repair, cell cycle control, and apoptosis. mdpi.comcrpr-su.se Aminothiol radioprotectors, including the APT analog WR-1065, have been shown to modulate the expression of these critical genes, thereby enhancing cellular resilience. researchgate.netnih.gov

One of the key genes upregulated by WR-1065 is SOD2, which encodes the mitochondrial antioxidant enzyme manganese superoxide dismutase. researchgate.netnih.govnih.gov Increased SOD2 activity helps to clear superoxide radicals generated by radiation, reducing oxidative damage. nih.gov Aminothiols also influence major cell cycle and apoptosis regulators. For instance, WR-1065 can activate the tumor suppressor protein p53 and up-regulate the expression of the cyclin-dependent kinase inhibitor p21, which can lead to cell cycle arrest, allowing more time for DNA repair. clinigengroup.commedchemexpress.comresearchgate.net The expression of genes involved in apoptosis is also affected, with studies showing a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2 following treatment with aminothiols. researchgate.net

Furthermore, these compounds can influence the expression of genes involved in DNA repair pathways. nih.govbioscientifica.com Studies have shown that both amifostine and its active metabolite WR-1065 can support the repair of DNA double-strand breaks in normal cells. pollenbiology.cz This modulation of gene expression profiles creates a cellular environment that is more resistant to the lethal and mutagenic effects of ionizing radiation.

Table 1: Effects of Aminothiol Radioprotectors on Gene and Protein Expression

| Gene/Protein | Function | Effect of Aminothiol Treatment | Reference |

| Topoisomerase II | DNA synthesis, repair, replication | Inhibition of activity | allenpress.comiaea.org |

| Nrf2 | Master regulator of antioxidant response | Upregulation/Activation | nih.govresearchgate.net |

| NQO1 | Antioxidant enzyme (downstream of Nrf2) | Upregulation | nih.govresearchgate.net |

| NOX1 | ROS-producing enzyme | Downregulation | nih.govresearchgate.net |

| SOD2 (Mn-SOD) | Mitochondrial antioxidant enzyme | Upregulation/Increased activity | researchgate.netnih.gov |

| p53 | Tumor suppressor, cell cycle control, apoptosis | Activation | clinigengroup.commedchemexpress.com |

| p21 | Cell cycle inhibitor (downstream of p53) | Upregulation | researchgate.net |

| Bax | Pro-apoptotic protein | Downregulation | researchgate.net |

| Bcl-2 | Anti-apoptotic protein | Upregulation | researchgate.netpollenbiology.cz |

| NF-κB | Transcription factor (inflammation, cell survival) | Activation | clinigengroup.com |

Theoretical Frameworks Underpinning Apt Radioprotection Research

The Oxygen Fixation Hypothesis and its Relevance to Aminothiol (B82208) Action

The "oxygen fixation hypothesis" is a cornerstone theory in radiobiology that explains the oxygen effect, where the presence of molecular oxygen enhances the biological damage caused by ionizing radiation. psu.edu This hypothesis posits that radiation-induced free radicals on target molecules, particularly DNA, can be either chemically repaired or permanently "fixed" into a deleterious form. psu.edunih.gov

When ionizing radiation interacts with biological systems, it can create radicals on DNA through both direct energy deposition and, more commonly, indirect action via the radiolysis of water. psu.edunih.gov These DNA radicals (Target•) can undergo one of two competing reactions:

Reaction with Oxygen (Fixation): In the presence of oxygen, the DNA radical can react to form a peroxyl radical (Target-OO•). This is an irreversible reaction that "fixes" the damage, leading to a stable, oxidized lesion that is difficult for cellular repair systems to mend. psu.edunih.gov

Reaction with a Hydrogen Donor (Repair): In the absence of oxygen or in the presence of a potent hydrogen donor, the DNA radical can be chemically restored to its original form by the donation of a hydrogen atom. psu.edunih.gov

Aminothiols, with their characteristic sulfhydryl (-SH) group, are excellent hydrogen donors. nih.gov Their relevance to the oxygen fixation hypothesis lies in their ability to intervene in this critical competition. psu.edunih.gov The mechanism of action for aminothiol radioprotectors involves directly participating in competitive reactions with oxygen for the DNA radical. psu.edunih.gov By donating a hydrogen atom to the damaged DNA molecule, they effectively "repair" the lesion before it can be fixed by oxygen, thus mitigating the permanent damage. nih.gov Furthermore, some aminothiols may also exert their protective effect by a pharmacological reduction of the oxygen content within the cell, further tipping the balance away from damage fixation. nih.gov

Physicochemical Principles Governing the Interaction of Aminothiols with Biological Targets

The effectiveness of aminothiols as radioprotectors is not solely dependent on their hydrogen-donating capability but is also governed by specific physicochemical principles that dictate their interaction with and proximity to critical biological targets like DNA. nih.govresearchgate.net

A key principle is the role of the positive charge on the aminothiol molecule. nih.govresearchgate.net Most effective aminothiols possess an amino group that is positively charged at physiological pH. nih.gov This positive charge facilitates an electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net This interaction leads to a higher concentration of the radioprotective agent in the immediate vicinity of the DNA molecule than would be achieved by simple diffusion alone. researchgate.net This localized high concentration is crucial for the efficient interception of radiation-induced radicals on or near the DNA. nih.gov

The specific chemical structure of the aminothiol is also critical. Research has shown that for optimal radioprotective effect, the amino group should be located no more than two to three carbon atoms away from the free thiol group. nih.gov This specific spatial arrangement is believed to properly orient the molecule for effective interaction with and protection of the DNA. nih.gov In their disulfide form, some aminothiols are thought to be able to "squeeze" the DNA helix through a diamine bond, which may decrease the accessibility of critical points on the DNA molecule to damaging oxygen species. researchgate.net This combination of electrostatic attraction and structural conformation ensures that the protective thiol group is positioned to effectively scavenge radicals and donate hydrogen atoms where they are most needed. nih.govresearchgate.net

Conceptual Models of Redox State Alterations and Their Role in Cellular Protection

The radioprotective action of aminothiols is intrinsically linked to their ability to modulate the intracellular redox state. nih.govaacrjournals.org The cellular redox environment is a dynamic balance between oxidizing and reducing species, with glutathione (B108866) (GSH) being a major low-molecular-weight intracellular thiol that acts as a redox buffer. aacrjournals.org Conceptual models of radioprotection propose that aminothiols shield cells by inducing a significant shift towards a more reducing environment. psu.edunih.gov

One prominent model is the "biochemical shock" or "redox stress" hypothesis. psu.edu According to this concept, the administration of aminothiols leads to a substantial increase in the intracellular concentration of reduced equivalents, particularly endogenous thiols like glutathione and cysteine, by a factor of 2 to 10 times. psu.edunih.gov This rapid and dramatic increase in reducing power creates a state of "reductive stress" in the cell. psu.edu This highly reduced state enhances the cell's capacity to scavenge free radicals produced by radiation and promotes the chemical repair of damaged biomolecules. nih.gov

Alterations in the intracellular redox state are known to play a regulatory role in various cellular processes, including cell cycle progression. aacrjournals.org Studies using the aminothiol N-acetyl-l-cysteine (NAC) have shown that inducing a more reducing environment can cause delays in the G1 to S phase transition of the cell cycle. aacrjournals.org This suggests that by altering the redox state, aminothiols may not only provide direct chemical protection but also indirectly protect cells by arresting their progression through the cell cycle, potentially allowing more time for DNA damage repair before replication. aacrjournals.orgscielo.br The shift in the glutathione redox state (GSH/GSSG ratio) is a key indicator of these changes and is associated with cellular resilience against oxidative stress. nih.govresearchgate.net

Theoretical Considerations of Radioprotective Efficacy Under Varying Radiation Qualities (e.g., Linear Energy Transfer)

The efficacy of aminothiol radioprotectors is not uniform across all types of ionizing radiation and is significantly influenced by the radiation quality, most notably the Linear Energy Transfer (LET). mdpi.comresearchgate.net LET describes the rate at which energy is deposited by an ionizing particle as it travels through matter. researchgate.net Low-LET radiation (e.g., X-rays and gamma rays) results in sparsely distributed ionization events, creating isolated "spurs" of radicals. scholaris.ca High-LET radiation (e.g., alpha particles and heavy ions) deposits energy much more densely, creating continuous cylindrical tracks of radicals. scholaris.ca

Theoretical models and experimental evidence consistently show that most chemical radioprotectors, including aminothiols like cysteamine (B1669678) and cystamine (B1669676), are considerably more effective against low-LET radiation. mdpi.com Their protective efficiency significantly diminishes as the LET of the radiation increases. mdpi.comresearchgate.netscholaris.ca This phenomenon is rooted in the different track structures. scholaris.ca In low-LET scenarios, the sparsely distributed radicals are more easily scavenged by freely diffusing radioprotector molecules. scholaris.ca In high-LET scenarios, the extremely high local concentration of radicals within the dense track leads to a high degree of radical-radical reactions, which outcompete the scavenging reactions by the protector molecules. scholaris.ca The sheer density of initial damage makes it much more difficult for a chemical agent to effectively intervene. scholaris.ca

Despite this general trend, some compounds, such as phosphorothioates, have been reported to be useful against high-LET exposures, which may implicate mechanisms beyond simple radical scavenging, such as the direct donation of a hydrogen atom to damaged DNA. tandfonline.com

| Carbon Ion Energy (MeV/nucleon) | Approximate LET (keV/μm) | Observed Trend in Protective Efficacy |

|---|---|---|

| 500 | ~9.3 | Higher Efficacy |

| 300 | ~11.7 | ↓ |

| 70 | ~34.5 | ↓ |

| 6 | ~248 | Lower Efficacy |

This table illustrates that as the energy of the carbon ions decreases, the LET increases, leading to a diminished radioprotective effect of cystamine.

Computational and Modeling Approaches for Predicting Molecular Interactions and Effects (e.g., Monte Carlo Chemical Modeling)

Computational and modeling approaches have become indispensable tools for investigating the theoretical underpinnings of radioprotection. mdpi.comresearchgate.net These methods allow for the simulation of complex radiation-induced events at the molecular level, providing insights that are often difficult to obtain through direct experimentation alone. scholaris.ca

Among the most powerful of these techniques is Monte Carlo chemical modeling. mdpi.comresearchgate.netscholaris.ca This approach simulates the tracks of ionizing particles and the subsequent nonhomogeneous chemistry of the reactive species produced during the radiolysis of water. mdpi.comscholaris.ca By incorporating a radioprotective agent like an aminothiol into the simulation, researchers can model the competitive reactions between the protector, biological target molecules, and the various radiolytic species (e.g., •OH, H•). mdpi.comscholaris.ca

These simulations can be used to:

Assess radical-scavenging capabilities: By modeling systems like the Fricke dosimeter, the ability of a compound to prevent the oxidation of Fe²⁺ ions serves as a measure of its free-radical scavenging efficiency. mdpi.comresearchgate.net

Elucidate reaction mechanisms: Simulations can track the time-dependent evolution of different chemical species, helping to identify the key reactions responsible for the protective effect. researchgate.net

Predict efficacy under different conditions: The models can simulate a wide range of conditions, including varying protector concentrations and different radiation LETs, to predict how efficacy might change. mdpi.comresearchgate.net For instance, simulations have confirmed that the protective activity of cystamine decreases with increasing LET. scholaris.ca

Monte Carlo simulations represent a powerful method for understanding the indirect mechanisms of radiation damage and the molecular basis of how radioprotectors like APTs function. scholaris.ca These computational studies are crucial for validating theoretical frameworks and guiding the rational design of new radioprotective agents. mdpi.comresearchgate.net

| Application | Description | Example Finding | Reference |

|---|---|---|---|

| Comparative Efficacy Analysis | Simulating and comparing the radioprotective and antioxidant properties of different aminothiols (e.g., cysteamine vs. cystamine). | Cystamine offers robust protection in both oxygen-rich and oxygen-poor conditions, while cysteamine's efficacy is minimal in hypoxic environments. mdpi.com | mdpi.com |

| LET Effect Simulation | Modeling the radiolysis of solutions irradiated with particles of varying LET to understand its impact on protector efficiency. | At low and intermediate concentrations, the protective efficiency of cystamine decreases with increasing LET. scholaris.ca | scholaris.ca |

| Mechanism Elucidation | Tracking the formation and reaction of radiolytic and protector-derived radicals over time to understand the chemical pathways of protection. | The oxidation of Fe²⁺ in Fricke-cystamine solutions is hindered by cystamine's scavenging of H• and •OH radicals and subsequent reactions involving cystamine-derived radicals. researchgate.net | researchgate.net |

Research Methodologies for Investigating Apt Radioprotection

In Vitro Experimental Models for Studying APT's Effects

In vitro models provide a fundamental understanding of the cellular and molecular mechanisms of APT's radioprotective actions in a controlled environment.

A diverse range of established mammalian cell lines are employed to investigate the radioprotective effects of APT. These include both human and rodent cells, allowing for the study of species-specific and conserved cellular responses. For instance, studies have utilized Chinese hamster ovarian (CHO) cells to demonstrate protection against radiation-induced mutagenesis clinigengroup.com. Normal human fibroblasts (NHDF) and human breast adenocarcinoma (MCF7) cells have been used to compare the differential effects of APT on normal versus cancer cells nih.gov. Additionally, freshly isolated human lymphocytes are used to study the radioprotective effects on peripheral blood cells nih.gov. The choice of cell line is critical and is often dictated by the specific research question, such as investigating effects on hematopoietic progenitors or specific solid tissue cell types tandfonline.com.

Table 1: Examples of Mammalian Cell Lines Used in APT Radioprotection Studies

| Cell Line Type | Specific Example | Research Focus |

|---|---|---|

| Human Fibroblasts | NHDF | DNA damage and repair in normal cells nih.gov |

| Human Breast Cancer | MCF7 | Comparative DNA damage and repair in cancer cells nih.gov |

| Human Leukemic Cells | Not specified | Hematopoietic cell protection |

| Chinese Hamster Ovary | CHO | Radiation-induced mutagenesis clinigengroup.com |

| Human Endothelial Cells | EA.hy926, HUVEC | Cell survival post-irradiation plos.org |

| Human Osteosarcoma | U2-Os | Cell survival post-irradiation plos.org |

| Human Cervical Cancer | HeLa | Cell survival post-irradiation plos.org |

| Human Retinal Pigment Epithelial | RPE | Cell survival post-irradiation plos.org |

A key determinant of radioprotection is the ability of a compound to enhance cell survival and maintain viability following exposure to ionizing radiation. The clonogenic assay is considered the gold standard for assessing the reproductive integrity of irradiated cells nih.gov. This method quantifies the ability of a single cell to proliferate and form a colony, providing a direct measure of cell survival nih.gov. Other methods to evaluate cell viability include assays that measure metabolic activity or membrane integrity. Studies have shown that pretreatment with APT can lead to a significant increase in the survival fraction of irradiated cells clinigengroup.com.

Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most critical for cell killing youtube.com. Several techniques are used to quantify this damage. The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks nih.govnih.gov. In this assay, the extent of DNA migration in an electric field is proportional to the amount of DNA damage. Another highly sensitive method involves the immunofluorescent detection of proteins that accumulate at the sites of DSBs, such as phosphorylated histone H2AX (γH2AX) and p53-binding protein 1 (53BP1) nih.govyoutube.com. These techniques allow for the precise quantification of DNA damage and the assessment of APT's ability to prevent or facilitate the repair of these lesions. Research has demonstrated that APT can reduce the initial number of radiation-induced DNA breaks nih.govtandfonline.com.

Table 2: Methodologies for Assessing DNA Damage

| Technique | Type of Damage Detected | Key Findings with APT |

|---|---|---|

| Comet Assay | DNA strand breaks | APT significantly reduces radiation-induced DNA damage nih.govnih.gov |

| γH2AX/53BP1 Immunofluorescence | DNA double-strand breaks | APT treatment supports DSB repair in normal cells but can alter it in cancer cells nih.gov |

| Pulsed-field Gel Electrophoresis | DNA double-strand breaks | A technique for measuring DNA double-stranded breaks youtube.com |

A significant portion of radiation-induced cellular damage is mediated by reactive oxygen species (ROS) nih.govnih.gov. Therefore, a primary mechanism of radioprotection by APT is through the scavenging of these free radicals tandfonline.comtandfonline.com. Various fluorescent probes are available to measure intracellular ROS levels. For example, dihydroethidium and its derivatives are used to detect superoxide (B77818) radicals d-nb.info. General oxidative stress can be monitored using probes like CellROX Green Reagent thermofisher.com. Electron spin resonance (ESR) spectroscopy with spin-trapping techniques provides a direct method for detecting and identifying free radicals nih.gov. Studies have confirmed the potent free radical scavenging activity of APT's active metabolite, WR-1065 nih.gov. Additionally, the measurement of oxidative stress markers, such as the levels of reduced glutathione (B108866) (GSH), can indicate the cell's redox state and its ability to counteract oxidative damage d-nb.infothermofisher.com.

The cellular response to radiation and the protective effects of APT involve complex changes in gene and protein expression. Molecular biology techniques are employed to analyze these alterations. Quantitative real-time polymerase chain reaction (qRT-PCR) and microarray analysis can be used to study changes in the expression of genes involved in DNA repair, apoptosis, and cell cycle regulation tandfonline.com. For instance, APT and its metabolite WR-1065 have been shown to influence the expression of redox-sensitive transcription factors like nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1), as well as the tumor suppressor protein p53 clinigengroup.com. Western blotting is a common technique to quantify the levels of specific proteins, such as those involved in DNA damage response (e.g., γH2AX) or apoptosis (e.g., Bcl-2) youtube.comtandfonline.com. Proteomic approaches, like two-dimensional difference gel electrophoresis (2D-DIGE), can provide a broader view of changes in the cellular proteome following irradiation and APT treatment plos.org. These analyses have revealed that APT can upregulate proteins involved in DNA repair and inhibit apoptosis tandfonline.com.

Preclinical In Vivo Experimental Systems for Systemic Radioprotection Studies

Preclinical in vivo studies are essential to evaluate the systemic efficacy and potential toxicities of APT in a whole-organism context. Rodent models, such as mice and rats, are extensively used in these investigations tandfonline.comnih.gov. These studies have demonstrated that APT can protect a wide array of normal tissues from radiation-induced damage, including the bone marrow, gastrointestinal tract, kidneys, and salivary glands clinigengroup.com. The protective effect is often quantified by a dose reduction factor (DRF), which measures the increase in radiation dose that can be tolerated with the protector to achieve the same level of toxicity as without it clinigengroup.com. In addition to rodents, non-human primates, such as monkeys, are also used in preclinical trials to gather data that is more translatable to humans nih.gov. These animal models are crucial for understanding the pharmacokinetics of APT and its active metabolite, WR-1065, and for determining how tissue concentrations correlate with radioprotective effects nih.gov.

Advanced Analytical and Omics Technologies in Amifostine (B1664874) Research

A primary mechanism by which Amifostine is thought to exert its radioprotective effects is through the scavenging of free radicals generated by ionizing radiation. ekb.egnih.gov Spectroscopic techniques are invaluable for studying these transient and highly reactive species.

Research Findings:

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the direct detection of species with unpaired electrons, such as free radicals. ekb.egnih.govscielo.org ESR spectroscopy, often in conjunction with spin trapping techniques, can be used to identify and quantify the types of free radicals produced during irradiation and to assess the scavenging activity of compounds like Amifostine. nih.govresearchgate.net The active thiol metabolite of Amifostine, WR-1065, is a potent scavenger of hydroxyl and superoxide radicals. ESR studies can confirm this scavenging activity by measuring the reduction in the signal intensity of specific radical adducts in the presence of WR-1065.

While microwave spectroscopy is a powerful tool for determining the rotational spectra of molecules and can provide information about molecular structure, its direct application to studying the transient free radical interactions of Amifostine in biological systems is less common compared to ESR.

Interactive Data Table: Spectroscopic Analysis of Amifostine's Free Radical Scavenging

| Spectroscopic Technique | Principle | Application in Amifostine Research | Reference |

| Electron Spin Resonance (ESR)/Electron Paramagnetic Resonance (EPR) | Detects and characterizes species with unpaired electrons (free radicals). | Used to demonstrate the scavenging of radiation-induced free radicals by the active metabolite of Amifostine (WR-1065). | ekb.egnih.govnih.govresearchgate.net |

Chromatographic techniques are essential for the characterization of Amifostine and for studying its metabolic fate in biological systems. oipub.comnih.gov These methods allow for the separation, identification, and quantification of the parent drug and its metabolites.

Research Findings:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Amifostine and its active thiol metabolite, WR-1065. nih.gov Reverse-phase and cation exchange HPLC methods have been developed to separate these compounds from biological matrices. nih.gov When coupled with detectors such as ultraviolet (UV) or mass spectrometry (MS), HPLC provides a robust method for pharmacokinetic studies and for characterizing the in vitro reactivity of Amifostine with other molecules. nih.gov

Metabolic profiling, or metabolomics, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), has emerged as a powerful tool to understand the systemic effects of Amifostine. nih.govnih.govoipub.com These studies have revealed that Amifostine administration leads to significant metabolic shifts in various tissues of irradiated mice. nih.govnih.gov For example, untargeted metabolomic analysis of bone marrow, jejunum, and lung tissues has shown that Amifostine treatment can partially correct radiation-induced metabolic perturbations in a dose-dependent manner. nih.gov These findings provide insights into the underlying physiological mechanisms of Amifostine's radioprotective efficacy. oipub.com

Interactive Data Table: Chromatographic Methods in Amifostine Research

| Chromatographic Method | Application | Key Findings | Reference |

| High-Performance Liquid Chromatography (HPLC) | Characterization and quantification of Amifostine and its metabolites. | Development of methods for pharmacokinetic analysis and in vitro reactivity studies. | nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolic profiling of tissues from Amifostine-treated and irradiated animals. | Identification of radiation-induced metabolic dysregulation and its partial correction by Amifostine. | nih.govnih.govoipub.com |

Comparative Research on Apt and Other Radioprotective Agents

Mechanistic Distinctions Among Various Aminothiol (B82208) Radioprotectors

The aminothiol class of radioprotectors, which includes 2-aminopropylthiopseudothiourea (APT), shares a fundamental mechanism of action rooted in their chemical structure. This class also features prominent compounds such as S-2-aminoethylisothiouronium bromide hydrobromide (AET), mercaptoethylamine (MEA, also known as cysteamine), amifostine (B1664874) (WR-2721), its active metabolite WR-1065, and cystamine (B1669676). scielo.brtenmak.gov.trnih.gov The primary protective actions of these compounds are attributed to their ability to scavenge free radicals, donate hydrogen atoms for chemical repair of damaged molecules, and induce hypoxia. scielo.braacrjournals.org

A key distinction among these agents lies in their activation and metabolic pathways. For instance, WR-2721 is a prodrug that requires dephosphorylation by alkaline phosphatase to its active thiol form, WR-1065. bioone.orgresearchgate.net This enzymatic conversion is a critical step for its radioprotective efficacy. scielo.br In contrast, compounds like cysteamine (B1669678) are directly active. mdpi.comallenpress.com Cystamine, a disulfide, is rapidly converted to two molecules of cysteamine in the reducing environment of a cell, with cysteamine being the active metabolite responsible for radioprotection in vivo. mdpi.commdpi.com

The structural features of these aminothiols influence their effectiveness. The presence of a sulfhydryl (-SH) group is crucial for their radical scavenging and hydrogen donation capabilities. scielo.brmdpi.com For many effective aminothiols, the amine (NH2) and sulfhydryl (SH) groups are separated by two carbon atoms. scielo.br

The mechanisms of action for these compounds are multifaceted and can be summarized as follows:

Free Radical Scavenging: Aminothiols are potent scavengers of reactive oxygen species (ROS) generated by the radiolysis of water, thereby preventing these radicals from damaging critical cellular components like DNA. scielo.braacrjournals.orgresearchgate.netradiologykey.com

Hydrogen Donation: They can directly repair damaged molecules by donating a hydrogen atom, restoring the molecule to its original state. scielo.braacrjournals.orgradiologykey.com

Induction of Hypoxia: The auto-oxidation of sulfhydryl compounds can consume oxygen, leading to a state of hypoxia in tissues, which in turn reduces the formation of damaging oxygen-dependent free radicals. aacrjournals.orgallenpress.comnih.gov

Mixed Disulfide Formation: Some aminothiols can form mixed disulfides with cellular proteins, which may temporarily shield sensitive sites from radiation damage. scielo.brtandfonline.com

Modulation of Cellular Processes: These compounds can also influence cellular processes such as DNA synthesis and repair, and cell cycle progression. tenmak.gov.traacrjournals.orgnih.govtandfonline.comijrr.com For example, WR-1065 has been shown to inhibit topoisomerase IIα, leading to cell cycle arrest in the G2 phase. aacrjournals.org It has also been found to suppress hyperactive homologous recombination, a pathway that can contribute to genomic instability after radiation. bioone.org

The following table provides a comparative overview of the mechanistic distinctions among these aminothiol radioprotectors.

| Compound | Primary Mechanism(s) | Key Distinctions |

| APT (2-aminopropylthiopseudothiourea) | Assumed to be similar to other aminothiols (free radical scavenging, hydrogen donation). | Specific mechanistic details are less extensively documented in the provided search results compared to other agents. |

| AET (S-2-aminoethylisothiouronium) | Free radical scavenging, hydrogen donation, formation of mixed disulfides, slowing of metabolic activity. tenmak.gov.trtandfonline.comnih.gov | Converts to the active form, mercaptoethylguanidine (MEG), at neutral pH. tenmak.gov.tr |

| MEA (Cysteamine) | Free radical scavenging, hydrogen donation, induction of anoxia, enhancement of enzymatic repair. mdpi.comallenpress.comnih.gov | Directly active form. mdpi.com Its effectiveness can vary significantly with oxygen levels. mdpi.com |

| WR-2721 (Amifostine) | Prodrug for WR-1065. | Requires dephosphorylation by alkaline phosphatase to become active. scielo.brbioone.orgresearchgate.net |

| WR-1065 | Free radical scavenging, hydrogen donation, induction of hypoxia, inhibition of topoisomerase IIα, suppression of homologous recombination. scielo.braacrjournals.orgbioone.orgnih.gov | The active metabolite of WR-2721. scielo.br It can protect against mutations even when administered after radiation exposure. aacrjournals.org |

| Cystamine | Free radical scavenging. mdpi.com | A disulfide that is rapidly metabolized to two molecules of its active form, cysteamine. mdpi.commdpi.com |

Comparative Analysis of Free Radical Scavenging Mechanisms Across Different Chemical Classes of Radioprotectors

The scavenging of free radicals is a primary mechanism by which various chemical classes of radioprotectors mitigate the damaging effects of ionizing radiation. scielo.brradiologykey.comnih.gov Ionizing radiation interacts with water molecules in biological systems, leading to the formation of highly reactive species such as hydroxyl radicals (•OH), which can cause significant cellular damage (the indirect effect). nih.govresearchgate.net

Aminothiols , including APT, AET, MEA, WR-1065, and cystamine, are a prominent class of radioprotectors that excel at free radical scavenging. scielo.brmdpi.com Their sulfhydryl (-SH) group is key to this function. mdpi.com They can directly react with and neutralize free radicals, preventing them from damaging critical cellular targets like DNA. scielo.brmdpi.com The general mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a radical, thereby repairing the damaged molecule and leaving a relatively stable thiol radical. scielo.braacrjournals.org

Beyond aminothiols, other chemical classes of radioprotectors also employ free radical scavenging, though their specific mechanisms may differ.

Vitamins: Certain vitamins, such as Vitamin C (ascorbic acid) and Vitamin E, are well-known antioxidants that can effectively scavenge free radicals. scielo.brnrfhh.com For instance, monoglucoside derivatives of ascorbic acid have demonstrated the ability to scavenge various free radicals. nih.gov

Phytochemicals and Herbal Extracts: Many plant-derived compounds, including polyphenols and flavonoids, possess potent antioxidant and free radical scavenging properties. nrfhh.commdpi.com Sesamol, for example, has shown significant free radical scavenging capacity. nih.gov These natural compounds often work by up-regulating the expression of endogenous antioxidant enzymes like catalase and superoxide (B77818) dismutase. nrfhh.com

Other Synthetic Compounds: The search for effective radioprotectors has led to the development of various synthetic compounds. While the primary focus of this section is on comparing different classes, it is worth noting that the fundamental principle of neutralizing free radicals remains a common thread.

The following table provides a comparative analysis of free radical scavenging mechanisms across different chemical classes.

| Chemical Class | Examples | Free Radical Scavenging Mechanism |

| Aminothiols | APT, AET, MEA, WR-1065, Cystamine | Donation of a hydrogen atom from the sulfhydryl (-SH) group to neutralize free radicals. scielo.braacrjournals.org |

| Vitamins | Vitamin C, Vitamin E | Direct scavenging of free radicals due to their antioxidant properties. scielo.brnrfhh.com |

| Phytochemicals | Polyphenols, Flavonoids (e.g., Sesamol) | Direct scavenging of free radicals and up-regulation of endogenous antioxidant enzymes. nih.govnrfhh.commdpi.com |

It is important to note that the efficacy of free radical scavengers can be influenced by factors such as the type of radiation. These agents are generally more effective against low-linear energy transfer (LET) radiation, like X-rays and gamma rays, where the indirect effect of radiation is more prominent. mdpi.com

Differential Modulation of Cellular Pathways and Responses by Diverse Radioprotective Compounds

Radioprotective compounds, including aminothiols like APT, exert their effects not only through direct chemical interactions but also by modulating a variety of cellular signaling pathways. This modulation can lead to enhanced cell survival, increased DNA repair, and a reduction in radiation-induced damage. researchgate.netresearchgate.net

Different classes of radioprotectors can activate distinct signaling pathways:

PI3K/Akt Pathway: Activation of this pathway is a common mechanism for many radioprotectors and leads to the inhibition of apoptosis (programmed cell death), thereby promoting cell survival. researchgate.netmdpi.comresearchgate.net

MAP Kinase Pathway: This pathway can be activated by radioprotectors to facilitate the DNA repair process. researchgate.netresearchgate.net

NF-κB and STAT3 Signaling: Activation of these transcription factors leads to the expression of genes involved in cell survival and proliferation. researchgate.netresearchgate.net For example, the active form of WR-2721, WR-1065, has been shown to activate NF-κB. nih.gov

p53-Mediated Apoptotic Pathway: Some radioprotectors can inhibit this pathway, which is a key initiator of apoptosis in response to DNA damage. researchgate.netresearchgate.net

Gadd45a/b Pathway: This pathway can be activated to protect hematopoietic cells from genotoxic stress by activating the NF-κB and p38 MAP kinase survival pathways. researchgate.netresearchgate.net

Specifically for aminothiols:

WR-1065 (the active form of amifostine) has been shown to catalytically inhibit DNA topoisomerase IIα, which results in an accumulation of cells in the G2 phase of the cell cycle. aacrjournals.org This cell cycle arrest can provide more time for DNA repair before the cell attempts to divide. Furthermore, WR-1065 has been found to disrupt homologous recombination, a DNA repair pathway that, when overstimulated, can lead to genomic instability. bioone.org

Cysteamine has been suggested to induce a transient suspension of DNA synthesis, which may make the DNA more resistant to ionizing radiation. tandfonline.comtandfonline.com This effect might be mediated by an increase in intracellular cyclic 3',5'-AMP. tandfonline.com In E. coli, cysteamine has been shown to increase the efficiency of enzymatic repair. allenpress.comnih.gov

AET is also thought to exert its protective effect by slowing down metabolic activity and the mitotic cycle, leading to a state of enhanced radioresistance or repair capability. tenmak.gov.tr

The following table summarizes the differential modulation of cellular pathways by various radioprotective compounds.

| Compound/Class | Modulated Cellular Pathway/Response | Consequence |

| General Radioprotectors | PI3K/Akt Pathway researchgate.netresearchgate.net | Inhibition of apoptosis, promotion of cell survival |

| MAP Kinase Pathway researchgate.netresearchgate.net | Activation of DNA repair | |

| NF-κB and STAT3 Signaling researchgate.netresearchgate.net | Transcription of cell survival and proliferation genes | |

| p53-Mediated Apoptosis researchgate.netresearchgate.net | Inhibition of apoptosis | |

| Gadd45a/b Pathway researchgate.netresearchgate.net | Protection of hematopoietic cells | |

| WR-1065 | Inhibition of Topoisomerase IIα aacrjournals.org | G2 cell cycle arrest, allowing more time for DNA repair |

| Disruption of Homologous Recombination bioone.org | Suppression of hyper-recombination and genomic instability | |

| Cysteamine | Transient suspension of DNA synthesis tandfonline.comtandfonline.com | Increased resistance of DNA to radiation |

| Increased efficiency of enzymatic repair (in E. coli) allenpress.comnih.gov | Enhanced DNA repair | |

| AET | Slowing of metabolic activity and mitotic cycle tenmak.gov.tr | Enhanced radioresistance and repair capability |

Investigational Approaches to Understanding Combined Radioprotective Regimens

The investigation of combined radioprotective regimens is a complex field that aims to enhance protective efficacy while potentially reducing the toxicity associated with single agents. Research in this area involves both preclinical and clinical studies, with a focus on understanding the synergistic or additive effects of different compounds.

Preclinical Investigational Approaches:

In Vitro Assays: These studies often utilize cell cultures to assess the effects of combined agents on cell survival, DNA damage, and cellular pathways. For example, the clonogenic survival assay is a standard method to measure the ability of cells to proliferate after treatment with radiation and protective agents. oup.com

Mechanistic Studies: Investigating the molecular mechanisms of combined agents is crucial. This can involve analyzing the modulation of signaling pathways, the effects on DNA repair processes, and the impact on the immune system. For example, research has shown that WR-2721 and PGN activate NF-κB through separate mechanisms, which may contribute to their synergistic protective effect. nih.gov

Clinical Investigational Approaches:

Phase I Trials: The primary goal of a Phase I clinical trial for a combined radioprotective regimen is to determine the safety and recommended dose of the combination when used with radiation therapy. oup.com This involves identifying the toxicities of the combined agents and establishing a safe dosage for further studies.

Challenges and Considerations:

Toxicity: A major challenge in developing combined regimens is managing the potential for increased toxicity. The goal is to find combinations that enhance protection without exacerbating side effects.

Scheduling and Administration: The timing and route of administration of the combined agents relative to radiation exposure are critical factors that need to be optimized based on preclinical data. oup.com

Biomarkers: The identification of reliable biomarkers of radiation exposure and protective efficacy is important for monitoring the effectiveness of combined regimens in both preclinical and clinical settings.

The ultimate aim of these investigational approaches is to develop more effective and safer strategies to protect normal tissues from the harmful effects of radiation, thereby improving the therapeutic ratio in cancer treatment and providing better countermeasures for accidental radiation exposure. nih.gov

Emerging Research Avenues and Future Directions for Apt Radioprotection Studies

Elucidating Novel Molecular Targets and Previously Unidentified Interaction Pathways of APT

While the foundational mechanisms of radioprotection by aminothiols—hydroxyl radical scavenging and hydrogen atom donation to repair DNA damage—are well-established, current research aims to identify more specific molecular interactions. nih.govoup.com The prevailing hypothesis is that the efficacy of these compounds is not solely due to their presence in the bulk cellular water but is significantly enhanced by their localization near critical targets.

Future research is focused on:

DNA and Chromatin Interactions: The positive charge on aminothiols at physiological pH facilitates their electrostatic attraction to the negatively charged DNA backbone. nih.gov This concentrates the protective thiol group in close proximity to this critical macromolecule. Research is moving towards understanding how these interactions might alter DNA conformation, potentially making it more resistant to radiation damage or influencing the activity of DNA-associated enzymes. nih.gov The condensation and stabilization of chromatin by aminothiol (B82208) binding is a key area of investigation, as it may enhance the interplay between transcriptional factors like p53 and DNA, activating protective gene expression pathways. nih.gov

Membrane and Protein Interactions: Beyond DNA, cellular membranes and proteins are significant targets of radiation-induced damage. Aminothiols can stabilize these structures, and ongoing research is exploring the specifics of these interactions. nih.gov For instance, the interaction of aminothiols with membrane-bound proteins could prevent lipid peroxidation and maintain cellular integrity.

Modulation of Redox-Sensitive Genes and Signaling Pathways: A significant emerging area is the study of how aminothiols influence gene expression and signaling pathways. They can modulate redox-sensitive genes and growth factors, which are critical in the cellular response to radiation. nih.gov This represents a shift from viewing these compounds as passive scavengers to active modulators of cellular stress responses.

Advanced Structural-Activity Relationship Studies for a Deeper Mechanistic Understanding of Radioprotective Aminothiols

The relationship between the chemical structure of an aminothiol and its radioprotective efficacy is a cornerstone of research in this field. Advanced computational and experimental methods are now being employed to refine this understanding.

Key areas of focus include:

The Thiol and Amino Groups: The presence of a thiol (-SH) group is critical for radical scavenging and hydrogen donation. researchgate.net The amino group, by conferring a positive charge, is crucial for localization to DNA. nih.gov The optimal distance between these two functional groups is generally considered to be two to three carbon atoms. nih.govallenpress.com

Carbon Chain Length and Branching: Studies on homologous series of mercaptoethylamines have shown that lengthening the carbon chain can impact protective efficacy, though the exact relationship can vary between in vitro and in vivo systems. allenpress.comallenpress.com The structure of the carbon backbone, including branching and the presence of other functional groups, can influence the compound's hydrophilicity, membrane permeability, and interaction with molecular targets. nih.gov

Computational Approaches (QSAR and DFT): Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) studies are becoming increasingly valuable tools. wseas.comresearchgate.netnih.govmdpi.com These computational methods allow researchers to model the electronic properties of aminothiol molecules and correlate them with their observed radioprotective activity. wseas.comresearchgate.net This can help in predicting the efficacy of novel compounds and in designing new derivatives with improved properties. nih.gov For example, DFT studies can model the hydrogen abstraction from the thiol group by hydroxyl radicals, providing insights into the scavenging mechanism at a quantum level. researchgate.net

| Aminothiol Analog | Key Structural Feature | Observed Effect on Radioprotection | Reference |

|---|---|---|---|

| Cysteamine (B1669678) | Simple 2-carbon backbone | Effective radioprotector, serves as a benchmark compound. | mdpi.com |

| WR-1065 | Longer carbon chain with an additional amino group | Potent radioprotector, active metabolite of Amifostine (B1664874). | aacrjournals.orgresearchgate.net |

| PrC-210 | Five-carbon backbone, single thiol, and alkylamine | Highly effective, with a Dose Reduction Factor (DRF) of 1.6, comparable to amifostine. | nih.gov |

| Mercaptoethylamine Homologs (propyl, butyl, pentyl, hexyl) | Increasing carbon chain length | Gradual reduction in efficacy with increasing chain length in E. coli. | allenpress.com |

Development of Integrated Systems Biology Approaches to Model and Predict Radioprotective Effects of APT

Systems biology offers a powerful framework for understanding the complex network of interactions that underlie the cellular response to radiation and the effects of radioprotective agents. By integrating experimental data with computational modeling, researchers can move towards a more holistic and predictive understanding of radioprotection.

Emerging strategies in this area include:

Multi-Omics Data Integration: This approach involves combining data from genomics, proteomics, and metabolomics to create a comprehensive picture of the cellular state before and after radiation exposure, with and without an aminothiol present. This can help in identifying key pathways and biomarkers associated with radioprotection.

Computational Modeling of Signaling Networks: Mathematical models are being developed to simulate the complex signaling pathways involved in radiation response, such as those controlling cell cycle checkpoints, DNA repair, and apoptosis. These models can be used to predict how an aminothiol might perturb these networks to enhance cell survival.

Predictive Biomarker Panels: A key goal of systems biology in this context is to identify a panel of biomarkers that can predict an individual's sensitivity to radiation and their potential response to a radioprotective agent. This could lead to more personalized approaches in radiation protection.

Adverse Outcome Pathways (AOPs): The AOP framework is being used to structure toxicological data and understand the cascade of events from a molecular initiating event (e.g., radiation-induced DNA damage) to an adverse outcome at the organismal level. Integrating data on aminothiol action into AOPs can help in predicting their protective effects.

Exploration of APT's Role in Modulating Long-Term Cellular Adaptive Responses to Radiation Exposure

While much research has focused on the immediate, acute effects of radiation, there is a growing interest in understanding and mitigating the long-term consequences, such as genomic instability and the risk of secondary cancers. Aminothiols may play a crucial role in modulating the cellular adaptive responses that influence these long-term outcomes.

Future research directions include:

Enhancing DNA Repair Fidelity: Beyond simply scavenging radicals, aminothiols may influence the choice and fidelity of DNA repair pathways. Research is needed to determine if these compounds promote error-free repair mechanisms over more error-prone ones, thereby reducing the likelihood of long-term mutations.

Modulation of Cell Cycle Checkpoints: Aminothiols can influence cell cycle progression, potentially allowing more time for DNA repair before a cell attempts to divide. nih.govnih.gov Understanding how these compounds interact with cell cycle checkpoint proteins is an active area of investigation.

Mitigation of Chronic Oxidative Stress: Long-term, persistent oxidative stress is a known consequence of radiation exposure. By scavenging reactive oxygen species (ROS), aminothiols could help to mitigate this chronic stress and its downstream effects on cellular function and aging.

Influence on Inflammatory Responses: Radiation can induce a chronic inflammatory state in tissues. Some radioprotective agents have been shown to modulate cytokine expression and inflammatory pathways. nih.gov Investigating whether aminothiols have similar properties could open up new avenues for reducing long-term tissue damage.

Methodological Innovations and High-Throughput Screening Approaches in Radioprotection Research

The discovery and development of new radioprotective agents are being accelerated by technological and methodological innovations.

Key advancements include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds for their radioprotective activity. researchgate.netacs.orgacs.orgaacrjournals.orgnih.gov Various assays are employed, including:

Cell-based phenotypic assays: These assays measure cell survival or the inhibition of radiation-induced apoptosis. acs.orgacs.org For example, a method using rat thymocytes measures changes in cell size due to apoptosis via flow cytometry. acs.org

Target-based assays: These assays focus on specific molecular targets or pathways believed to be involved in radioprotection.

Development of Novel In Vitro Models: The use of 3D tissue models and organoids in HTS can provide a more physiologically relevant environment for testing potential radioprotectors compared to traditional 2D cell cultures. researchgate.net

Artificial Intelligence and Machine Learning: AI and machine learning algorithms are being used to analyze large datasets from HTS and to predict the radioprotective potential of new chemical structures, accelerating the drug discovery process.

Innovative Drug Delivery Systems: Research into new formulations and delivery systems, such as nanoparticles and liposomes, aims to improve the bioavailability and targeted delivery of aminothiols to specific tissues, thereby enhancing their efficacy and reducing systemic toxicity.

| HTS Method/Innovation | Description | Potential Impact on Radioprotector Discovery | Reference |

|---|---|---|---|

| Flow Cytometry-based Apoptosis Assay | Quantifies radiation-induced cell shrinkage in rat thymocytes to screen for protective compounds. | Provides a rapid and quantifiable method for identifying novel radioprotectors. | acs.orgacs.org |

| Quantitative HTS (qHTS) | Tests compound libraries at multiple concentrations to generate dose-response curves. | Reduces false positives/negatives and provides more detailed information on compound potency and efficacy. | researchgate.net |

| 3D Tissue Models | Utilizes engineered 3D microenvironments for screening, better mimicking in vivo conditions. | Improves the predictive value of in vitro screening for in vivo efficacy. | researchgate.net |

| AI-driven Drug Discovery | Employs machine learning to analyze chemical structures and predict biological activity. | Accelerates the identification of new chemical scaffolds with potential radioprotective properties. | nih.gov |

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which APT exerts its radioprotective effects, and how are these mechanisms validated experimentally?

- Methodological Answer: Researchers typically use in vitro models (e.g., cell cultures exposed to ionizing radiation) to identify APT's molecular pathways, such as free radical scavenging or DNA repair modulation. Validation involves comparative assays (e.g., comet assays for DNA damage, ROS detection kits) and knockout studies to confirm target pathways. In vivo validation follows, using murine models to assess survival rates and histopathological analysis of irradiated tissues .

Q. What experimental models are most widely accepted for evaluating APT's radioprotective efficacy?

- Methodological Answer:

| Model Type | Application | Key Metrics | Limitations |

|---|---|---|---|

| In vitro (cell lines) | Mechanism identification | ROS levels, apoptosis rates | Limited translational relevance |

| In vivo (murine) | Survival studies, tissue-specific effects | 30-day survival, organ histology | Species-specific variability |

| 3D tissue/organoid | Tissue-specific radioprotection | Gene expression profiles | High cost, technical complexity |

- Prioritize models aligned with research objectives, ensuring statistical power through adequate sample sizes and controls for confounding variables (e.g., diet, radiation dose calibration) .

Q. How do researchers ensure the reproducibility of APT's radioprotective outcomes across studies?

- Methodological Answer: Standardize protocols for radiation exposure (e.g., dose rate, equipment calibration) and APT administration (e.g., oral vs. intravenous). Use blinded data analysis and replicate experiments across independent labs. Publicly share raw data and negative results to mitigate publication bias .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in published data on APT's efficacy across tissue types?

- Methodological Answer: Conduct systematic meta-analyses to identify confounding factors (e.g., radiation energy levels, APT bioavailability). Use ex vivo tissue explants to isolate tissue-specific responses. Advanced techniques like single-cell RNA sequencing can clarify heterogeneous cellular responses to APT .

Q. How can APT's pharmacokinetics be optimized to enhance radioprotection in late-stage radiation injury?

- Methodological Answer: Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to simulate APT absorption and distribution. Test sustained-release formulations (e.g., nanoparticles) in preclinical models, monitoring plasma half-life and tissue retention via LC-MS/MS. Compare outcomes with acute vs. chronic dosing regimens .

Q. What strategies mitigate APT's potential toxicity in high-dose regimens without compromising radioprotection?

- Methodological Answer:

- Step 1 : Define the therapeutic index (LD₅₀/ED₅₀) in dose-response studies.

- Step 2 : Use combinatorial approaches (e.g., APT + antioxidants) to reduce required APT doses.

- Step 3 : Implement toxicity screens (e.g., liver/kidney function markers, hematological profiles) in long-term studies .

Q. How do epigenetic modifications influence APT's radioprotective mechanisms, and how are these studied?

- Methodological Answer: Use chromatin immunoprecipitation (ChIP-seq) to map histone modifications (e.g., H3K27ac) in APT-treated cells. Compare with radiation-only controls. Validate findings using CRISPR-based epigenetic editing (e.g., dCas9-p300) to test causality .

Methodological Best Practices

- Data Collection : Use repositories like PubMed Central or institutional databases for literature reviews, prioritizing peer-reviewed journals with impact factors >3.0 .

- Ethical Compliance : Adhere to GDPR/IRB standards for animal/human data, ensuring anonymization and secure storage .

- AI Integration : Leverage AI tools like ResearchGPT for systematic reviews, but manually verify citations and data synthesis to avoid hallucinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.